5,5'-Dehydrodivanillate CAS number and properties
5,5'-Dehydrodivanillate CAS number and properties
The following technical guide details the properties, synthesis, and applications of 5,5'-Dehydrodivanillate (CAS 2134-90-9), structured for immediate application in research and drug development workflows.
CAS 2134-90-9 | High-Purity Biphenyl Scaffold
Part 1: Executive Technical Profile
5,5'-Dehydrodivanillate (DDVA) is a symmetric biphenyl dicarboxylic acid derived from the oxidative coupling of vanillic acid. Unlike its monomeric precursor, DDVA possesses a rigid biaryl axis that enhances its stability and lipophilicity, making it a critical intermediate in bacterial lignin degradation (specifically the Sphingobium sp. SYK-6 pathway) and a promising scaffold for bio-based polymers and antioxidant therapeutics.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Common Synonyms | 5,5'-Dehydrodivanillic acid; 5,5'-Bivanillic acid; DDVA |
| CAS Number | 2134-90-9 |
| Molecular Formula | C₁₆H₁₄O₈ |
| Molecular Weight | 334.28 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 293–295 °C (dec.) |
| Solubility | Soluble: DMSO, DMF, 0.1M NaOH (as dianion). Insoluble: Water, acidic media, non-polar solvents (Hexane). |
| pKa | ~3.3 (carboxylic acid), ~9.5 (phenolic OH) |
| UV | ~290 nm (in MeOH) |
Part 2: Synthesis & Production Protocol
Strategic Overview
The synthesis of 5,5'-dehydrodivanillate relies on the oxidative radical coupling of vanillic acid. While enzymatic routes (laccase/peroxidase) exist, they often suffer from difficult purification. The chemical route using a persulfate oxidant catalyzed by ferrous iron is robust, scalable, and yields high-purity product.
Bench-Ready Protocol: Radical Oxidative Coupling
Objective: Synthesis of 5,5'-Dehydrodivanillate from Vanillic Acid. Scale: 10 mmol (approx. 1.68 g starting material).
Reagents:
-
Substrate: Vanillic Acid (1.68 g, 10 mmol).
-
Oxidant: Potassium Persulfate (
) (1.35 g, 5 mmol). -
Catalyst: Ferrous Sulfate Heptahydrate (
) (0.14 g, 0.5 mmol). -
Solvent: Water (50 mL) / Ethanol (10 mL).
Step-by-Step Procedure:
-
Solubilization: Dissolve vanillic acid in 50 mL of warm water (
C). If solubility is poor, add minimal ethanol (up to 10 mL) or adjust pH to 8.0 with dilute NaOH to form the soluble sodium vanillate (preferred for radical generation). -
Catalyst Addition: Add
to the stirring solution. The solution may darken slightly. -
Oxidant Feed: Dissolve
in 10 mL water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at C.-
Mechanistic Note: The slow addition prevents over-oxidation to polymeric lignin-like species.
-
-
Reaction: Stir at
C for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Acetic Acid 90:10:1). The monomer (Rf ~0.6) will disappear, replaced by the dimer (Rf ~0.3). -
Precipitation (Critical): Cool the reaction to room temperature. Acidify the solution to pH 2.0 using 6M HCl. The 5,5'-dehydrodivanillic acid will precipitate as a beige solid.
-
Purification: Filter the crude solid. Wash copiously with cold water to remove inorganic salts. Recrystallize from hot aqueous ethanol (50:50) or acetic acid to obtain analytical grade crystals.
Part 3: Mechanistic Visualization
The following diagram illustrates the single-electron transfer (SET) mechanism driving the dimerization. The resonance stabilization of the phenoxy radical at the ortho (C5) position is the key driver for the regioselectivity.
Caption: Mechanism of oxidative coupling. The phenoxy radical preferentially couples at the sterically accessible and electronically activated C5 position, followed by rapid re-aromatization.
Part 4: Biological & Pharmaceutical Applications
Metabolic Engineering (Lignin Valorization)
DDVA is a central checkpoint in the catabolism of lignin-derived biphenyls. In Sphingobium sp.[1][2][3] strain SYK-6, DDVA is transported into the cell via the DdvK transporter and subsequently demethylated by LigX to form 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA).
-
Application: Researchers engineering microbes for lignin consolidation can use DDVA as a selection marker or substrate to test the efficiency of the lig pathway enzymes.
Therapeutic Potential (Antioxidant)
The biphenyl structure of DDVA offers superior antioxidant stability compared to monomeric vanillic acid.
-
Lipid Peroxidation Inhibition: DDVA has shown higher efficacy in inhibiting oleic acid peroxidation than vanillin, likely due to the increased number of phenolic hydroxyls and the stabilization of the resulting radical across the biphenyl system.
-
Anti-Inflammatory: Similar anthraquinone and biphenyl derivatives have demonstrated downregulation of NLRP3 inflammasome assembly.
Part 5: Analytical Validation (Self-Validating System)
To confirm the identity of your synthesized product, use the following spectral markers. The molecule is symmetric; therefore, the NMR signals will appear simplified (representing half the molecule).
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Two equivalent methoxy groups. | |
| Proton at C2 position (meta coupling). | ||
| Proton at C6 position. | ||
| Phenolic hydroxyls (exchangeable). | ||
| Carboxylic acid protons. | ||
| 13C NMR | ~125 ppm (C-C Bridge) | Diagnostic shift for the C5-C5' bond formation. |
| Mass Spec (ESI-) | m/z 333.1 [M-H]⁻ | Confirms molecular weight of 334.28. |
References
-
Biosynthesis & Pathway: Kamimura, N., et al. "Identification of the transporter gene responsible for the uptake of 5,5'-dehydrodivanillate in Sphingobium sp. strain SYK-6." Applied and Environmental Microbiology (2018).
-
Chemical Identity: PubChem Compound Summary. "6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid (CAS 2134-90-9)."
-
Antioxidant Activity: Fenga, P.G., et al.[1] "Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives." Proceedings (2019).
-
Synthesis Mechanism: Mishra, P.[4] "Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium." International Journal of ChemTech Research (2010).
